[5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride
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Overview
Description
[5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenoxy group, an oxazole ring, and a methanamine group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under specific conditions. The fluorophenoxy group is introduced through nucleophilic substitution reactions, and the methanamine group is added via reductive amination.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific biological targets makes it valuable for investigating cellular processes and mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications. It may be explored as a candidate for developing new drugs targeting specific diseases, owing to its unique chemical properties.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its versatility allows for applications in manufacturing processes, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of [5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The fluorophenoxy group and oxazole ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds and exhibits different chemical properties due to the presence of a methoxy group instead of a fluorophenoxy group.
Phenethylamine: A simpler structure lacking the oxazole ring, used in the synthesis of other organic molecules.
Trimethoxyphenylsilane: Contains a silane group and is used in different chemical applications.
Uniqueness
[5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenoxy group enhances its reactivity and binding affinity, while the oxazole ring provides stability and specificity in interactions with biological targets.
Properties
IUPAC Name |
[5-[(2-fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2.ClH/c12-10-3-1-2-4-11(10)15-7-9-5-8(6-13)14-16-9;/h1-5H,6-7,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISGJYWIHJYTKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=NO2)CN)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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